N'-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(2-chlorophenoxy)acetohydrazide
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Overview
Description
N’-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(2-chlorophenoxy)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(2-chlorophenoxy)acetohydrazide typically involves the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with 2-(2-chlorophenoxy)acetohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(2-chlorophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine: It could be explored for its potential therapeutic effects in treating various diseases.
Industry: The compound may find applications in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism by which N’-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(2-chlorophenoxy)acetohydrazide exerts its effects would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-Methoxybenzylidene)-2-(2-chlorophenoxy)acetohydrazide
- N’-(4-Benzyloxybenzylidene)-2-(2-chlorophenoxy)acetohydrazide
Uniqueness
N’-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(2-chlorophenoxy)acetohydrazide is unique due to the presence of both benzyloxy and methoxy groups, which may confer distinct chemical and biological properties compared to similar compounds. These structural features can influence its reactivity, solubility, and interaction with biological targets.
Properties
CAS No. |
444599-57-9 |
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Molecular Formula |
C23H21ClN2O4 |
Molecular Weight |
424.9 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H21ClN2O4/c1-28-22-13-18(11-12-21(22)29-15-17-7-3-2-4-8-17)14-25-26-23(27)16-30-20-10-6-5-9-19(20)24/h2-14H,15-16H2,1H3,(H,26,27)/b25-14+ |
InChI Key |
VDPDNUYYHYIGCH-AFUMVMLFSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2Cl)OCC3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC=C2Cl)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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